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Compound of Interest

Compound Name: TAT-HA2 Fusion Peptide

Cat. No.: B13913080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The TAT-HA2 fusion peptide is a well-established cell-penetrating peptide (CPP) that

combines the cell-penetrating prowess of the HIV-1 trans-activator of transcription (TAT)

peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit

2 (HA2). This unique combination is designed to facilitate not only the entry of cargo into cells

via endocytosis but also its subsequent escape from endosomes into the cytoplasm, a critical

step for the bioactivity of many therapeutic molecules. This guide provides a quantitative

analysis of TAT-HA2's performance in cellular binding and uptake, comparing it with other

delivery systems and outlining the experimental protocols used for its evaluation.

Quantitative Performance Analysis
Direct comparative studies quantifying the binding affinity (Kd) of TAT-HA2 against other

common cell-penetrating peptides on the same cell line are limited in publicly available

literature. However, we can infer its performance from studies evaluating its efficiency in

various delivery systems and its impact on the cellular uptake of nanoparticles.

Comparison of TAT-HA2 in Different siRNA Delivery
Systems
A study comparing the performance of TAT-HA2 in peptideplex, multicomponent, and conjugate

siRNA delivery systems in SKOV3 cells provides valuable insights into its cellular uptake and

delivery efficiency.
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Delivery System
Peptide/siRNA
Ratio (molar)

Cellular
Accumulation
(Flow Cytometry)

Gene Silencing
(Luciferase
Expression)

Peptideplex 10
Plateau reached

within 60 min

~65% at 100 nM

siRNA

Multicomponent

System (MCS)
5 (equivalent)

Significantly increased

cellular accumulation

~45% at 100 nM

siRNA[1]

Conjugate System N/A -
~55% at 100 nM

siRNA

Lipofectamine

RNAiMax
N/A -

~55% at 100 nM

siRNA[1]

These results highlight that the formulation of the delivery system significantly impacts the

performance of the TAT-HA2 peptide. The multicomponent system, where the peptide's surface

configuration is likely more favorable, demonstrated superior cellular uptake and gene silencing

compared to the simple peptideplex.[1]

Enhancement of Nanoparticle Uptake
The presence of TAT and HA2 peptides on the surface of gold nanoparticles has been shown

to significantly increase their cellular uptake in HeLa cells, as quantified by photothermal

microscopy.[2]

Nanoparticle Surface Functionalization
Relative Cellular Uptake (Normalized to
CALNN/CCALNN-PEG)

CALNN and CCALNN-PEG peptides 1.0

+ 1% TAT peptide ~6.0

+ 10% HA2 peptide >2.0

+ 1% TAT and 10% HA2 peptides ~6.0
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Interestingly, while both TAT and HA2 individually increased nanoparticle uptake, their

combination did not produce an additive effect in terms of the total amount of uptake.[2] This

suggests a shared or overlapping mechanism of cellular entry.

Signaling Pathways and Experimental Workflows
To understand the mechanisms behind TAT-HA2 mediated delivery and the methods used to

quantify its binding, the following diagrams illustrate the key pathways and experimental

procedures.
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TAT-HA2 Mediated Cellular Uptake and Endosomal Escape
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Cellular uptake pathway of TAT-HA2.
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The TAT moiety of the fusion peptide initiates binding to the cell surface, primarily through

electrostatic interactions with negatively charged proteoglycans, leading to internalization via

macropinocytosis.[1] As the endosome matures and its internal pH drops, the HA2 component

undergoes a conformational change, exposing a fusogenic peptide that destabilizes the

endosomal membrane and facilitates the release of the cargo into the cytoplasm.[1]
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Workflow for Quantifying Peptide-Cell Binding by Flow Cytometry

1. Cell Seeding
(e.g., HeLa cells in 96-well plate)
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(e.g., Trypsin-EDTA)

5. Analysis by
Flow Cytometry
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Flow cytometry experimental workflow.
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This workflow outlines a common method for quantifying the binding and uptake of

fluorescently labeled peptides like TAT-HA2 to cells. By measuring the mean fluorescence

intensity at various peptide concentrations, a saturation binding curve can be generated to

determine the binding affinity (Kd).

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of peptide-

cell interactions.

Protocol 1: Quantitative Analysis of Cellular Uptake by
Flow Cytometry
This protocol describes the use of a fluorescently labeled CPP to quantify its cellular uptake.

Materials:

Fluorescently labeled TAT-HA2 (e.g., with FITC or other suitable fluorophore)

Cell line of interest (e.g., HeLa, SKOV3)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA solution

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80%

confluency on the day of the experiment.

Peptide Incubation: Prepare serial dilutions of the fluorescently labeled TAT-HA2 peptide in

serum-free medium. Remove the culture medium from the cells, wash once with PBS, and

add the peptide solutions to the wells. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

Include a negative control of cells incubated with medium only.
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Washing: After incubation, remove the peptide solution and wash the cells three times with

cold PBS to remove any non-internalized peptide.

Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.

Sample Preparation: Resuspend the detached cells in PBS.

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow

cytometer. The geometric mean fluorescence intensity is proportional to the amount of

internalized peptide.

Data Analysis: Plot the mean fluorescence intensity against the peptide concentration to

generate a saturation curve. The dissociation constant (Kd) can be calculated from this curve

using appropriate software (e.g., GraphPad Prism).

Protocol 2: Isothermal Titration Calorimetry (ITC) for
Peptide-Lipid Vesicle Interaction
ITC measures the heat change upon binding and can provide a complete thermodynamic

profile of the interaction.

Materials:

TAT-HA2 peptide

Lipids for vesicle preparation (e.g., POPC, POPG)

ITC buffer (e.g., PBS or HEPES), degassed

Isothermal Titration Calorimeter

Procedure:

Lipid Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid

composition using methods such as extrusion.

Sample Preparation: Dissolve the TAT-HA2 peptide in the ITC buffer. Place the lipid vesicle

suspension in the ITC sample cell and the peptide solution in the injection syringe. Ensure
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both solutions are in identical, degassed buffer to minimize heats of dilution.

ITC Experiment: Perform a series of injections of the peptide solution into the sample cell

containing the lipid vesicles while monitoring the heat change.

Data Analysis: Integrate the heat peaks from the injections and plot them against the molar

ratio of peptide to lipid. Fit the data to a suitable binding model to determine the binding

affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) of the

interaction.

Protocol 3: Surface Plasmon Resonance (SPR) for
Peptide-Membrane Interaction
SPR is a label-free technique that allows for the real-time monitoring of binding events.

Materials:

TAT-HA2 peptide

Lipids for supported lipid bilayer formation

SPR instrument with a suitable sensor chip (e.g., L1 chip)

Running buffer (e.g., HBS-N)

Procedure:

Sensor Chip Preparation: Prepare a supported lipid bilayer on the sensor chip surface by

injecting liposomes.

Peptide Injection: Inject different concentrations of the TAT-HA2 peptide solution over the

lipid bilayer surface and monitor the change in the SPR signal (response units, RU).

Data Acquisition: Record the association and dissociation phases of the binding interaction.

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka),

dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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